molecular formula C15H15NO2 B11710910 3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol

3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol

Cat. No.: B11710910
M. Wt: 241.28 g/mol
InChI Key: KGZXEYIVPHJIRL-UHFFFAOYSA-N
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Description

3-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.2851 g/mol This compound is characterized by the presence of an ethoxyphenyl group and a phenol group connected through a methylene bridge with an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-aminophenol. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols and ethers.

Scientific Research Applications

3-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the imine linkage can interact with nucleophiles and electrophiles. These interactions contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and influences its reactivity in various chemical reactions.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C15H15NO2/c1-2-18-15-8-6-12(7-9-15)11-16-13-4-3-5-14(17)10-13/h3-11,17H,2H2,1H3

InChI Key

KGZXEYIVPHJIRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC(=CC=C2)O

Origin of Product

United States

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